REACTION_CXSMILES
|
COC1C=C(OC)C(OC)=CC=1CCC.ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl.C/C=C/C1C=C(OC)C(OC)=CC=1OC.[CH3:45][O:46][C:47]1[CH:56]=[C:55]([O:57][CH3:58])[C:54]([O:59][CH3:60])=[CH:53][C:48]=1/[CH:49]=[CH:50]/[CH:51]=[O:52].N[C@H](C(O)=O)C[SeH].C(=O)C=CC1C=CC=CC=1>O1CCOCC1>[CH3:45][O:46][C:47]1[CH:56]=[C:55]([O:57][CH3:58])[C:54]([O:59][CH3:60])=[CH:53][C:48]=1[CH:49]=[CH:50][CH:51]=[O:52]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C(=C1)OC)OC)CCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N[C@@H](C[SeH])C(=O)O
|
Name
|
25B
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(/C=C/C=O)C=C(C(=C1)OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C\C=C\C1=C(OC)C=C(OC)C(OC)=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(/C=C/C=O)C=C(C(=C1)OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C\C=C\C1=C(OC)C=C(OC)C(OC)=C1
|
Name
|
|
Quantity
|
1.2 (± 0.1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C\C=C\C1=C(OC)C=C(OC)C(OC)=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(/C=C/C=O)C=C(C(=C1)OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(/C=C/C=O)C=C(C(=C1)OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(/C=C/C=O)C=C(C(=C1)OC)OC
|
Name
|
phenylpropanoid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
to note that the addition of a catalytic amount of solid support such celite, silica gel, alumina, resin
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC=O)C=C(C(=C1)OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |